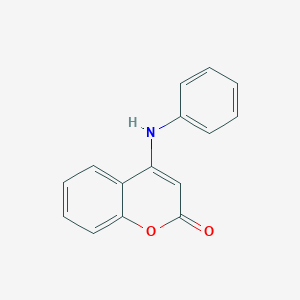
4-Phenylamino-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WL-126559 involves the incorporation of various biphenyl moieties, amino acid side chains, and sulfonamides onto a thiazolidine-2,4-dione core . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to yield the desired product with high purity and yield.
Industrial Production Methods
Industrial production of WL-126559 typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
WL-126559 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the side chains of WL-126559.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of WL-126559 with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
WL-126559 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazolidine-2,4-dione derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating cancers that overexpress Bcl-2 and Mcl-1 proteins.
Industry: WL-126559 is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
WL-126559 exerts its effects by inhibiting the Bcl-2 and Mcl-1 proteins, which are involved in the regulation of apoptosis. By binding to these proteins, WL-126559 prevents them from inhibiting the apoptotic pathways, thereby promoting cell death in cancer cells . This mechanism makes it a promising candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
WL-126559 stands out due to its dual inhibitory action on both Bcl-2 and Mcl-1 proteins, whereas other compounds may target only one of these proteins. This dual action enhances its potential efficacy in treating cancers that rely on both proteins for survival .
Propriétés
Numéro CAS |
4812-86-6 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-anilinochromen-2-one |
InChI |
InChI=1S/C15H11NO2/c17-15-10-13(16-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-10,16H |
Clé InChI |
BOHONKNXXMHSHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















